3-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(tert-butoxy)carbonyl]-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an indazole ring system The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-butoxy)carbonyl]-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds . These systems offer advantages such as better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(tert-butoxy)carbonyl]-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid undergoes several types of chemical reactions:
Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Oxidation and Reduction: The indazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Various nucleophiles such as amines or alcohols
Oxidation: Oxidizing agents like potassium permanganate (KMnO4)
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4)
Major Products
Deprotected Amines: Removal of the Boc group yields the free amine.
Substituted Indazoles: Nucleophilic substitution reactions produce various substituted indazole derivatives.
Scientific Research Applications
3-[(tert-butoxy)carbonyl]-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(tert-butoxy)carbonyl]-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid involves the cleavage of the Boc group under acidic conditions, leading to the formation of a free amine. This free amine can then participate in various biochemical pathways and interactions with molecular targets. The indazole ring system may also interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another compound with a Boc protecting group, used in similar synthetic applications.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis and other organic transformations.
Uniqueness
3-[(tert-butoxy)carbonyl]-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is unique due to its indazole ring system, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules and potential pharmaceuticals.
Properties
Molecular Formula |
C13H18N2O4 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)10-8-6-7(11(16)17)4-5-9(8)14-15-10/h7H,4-6H2,1-3H3,(H,14,15)(H,16,17) |
InChI Key |
WJBKYMBRXVHJTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NNC2=C1CC(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.